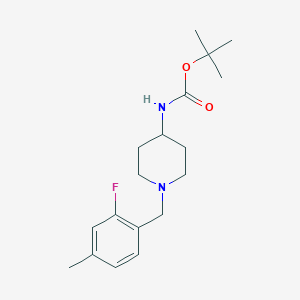

tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate

Description

tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate is a piperidine-derived carbamate compound characterized by a tert-butyloxycarbonyl (Boc) protective group and a 2-fluoro-4-methylbenzyl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and infectious diseases. Its structural framework enables facile deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid) for further functionalization .

Properties

IUPAC Name |

tert-butyl N-[1-[(2-fluoro-4-methylphenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O2/c1-13-5-6-14(16(19)11-13)12-21-9-7-15(8-10-21)20-17(22)23-18(2,3)4/h5-6,11,15H,7-10,12H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQQHMLINDKHGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCC(CC2)NC(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301118598 | |

| Record name | Carbamic acid, N-[1-[(2-fluoro-4-methylphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301118598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286263-56-6 | |

| Record name | Carbamic acid, N-[1-[(2-fluoro-4-methylphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286263-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-[(2-fluoro-4-methylphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301118598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the fluoro-substituted benzyl group and the tert-butyl carbamate group. Common synthetic routes include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluoro-Substituted Benzyl Group: This step often involves nucleophilic substitution reactions where a fluoro-substituted benzyl halide reacts with the piperidine derivative.

Addition of the tert-Butyl Carbamate Group: This is typically done using tert-butyl chloroformate in the presence of a base to form the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorinated aromatic ring undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with amines (e.g., piperidine derivatives) at elevated temperatures (80–100°C) in polar aprotic solvents like DMF or DMSO .

-

Substitution of the fluorine atom with nucleophiles such as alkoxides or thiols, facilitated by catalytic Cu(I) .

Key Example:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aromatic substitution | 1-Fluoro-2-nitrobenzene, K₂CO₃, DMF, 80°C | Nitro-substituted derivative | 78% |

Carbamate Formation and Hydrolysis

The tert-butyl carbamate group is central to its reactivity:

-

Formation: Reaction of piperidin-4-amine with tert-butyl chloroformate in dichloromethane (DCM) using triethylamine as a base .

-

Hydrolysis: Cleavage under acidic (HCl/dioxane) or basic (NaOH/MeOH) conditions to yield free amines .

Experimental Data:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carbamate protection | tert-Butyl chloroformate, DCM, 0°C → RT | Protected amine | 89–91% | |

| Acidic hydrolysis | 4M HCl in dioxane, RT | Deprotected piperidine | 95% |

Alkylation and Acylation

The piperidine nitrogen and benzyl group participate in alkylation/acylation:

-

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in DCM using NaH as a base .

-

Acylation: Benzoylation using benzoyl chloride and triethylamine .

Example Reaction:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzoylation | Benzoyl chloride, DCM, Et₃N, RT | 1-(2-Fluorobenzoyl)piperidin-4-ylcarbamate | 86% |

Cycloaddition and Cyclization

The compound participates in [3+2] cycloadditions with nitrile oxides or azides:

-

Formation of isoxazolidine or triazole derivatives under catalytic conditions (e.g., Cu(I)).

Reported Cyclization:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cycloaddition | Nitrile oxide, Cu(OTf)₂, RT | Isoxazolidine analog | 67% |

Sulfonylation and Sulfonation

The piperidine nitrogen reacts with sulfonyl chlorides:

Key Data:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfonylation | Methanesulfonyl chloride, pyridine, 0°C → RT | Sulfonamide derivative | 91% |

Decarboxylative Coupling

Under basic conditions (e.g., K₂CO₃), the carbamate group undergoes decarboxylation, enabling C–N bond formation with aryl halides .

Mechanistic Insight:

-

Decarboxylation generates a reactive amine intermediate, which couples with electrophiles like aryl iodides .

Experimental Optimization Insights

Scientific Research Applications

Scientific Research Applications of tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate

Tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate is a complex synthetic organic compound with a unique structure that includes a tert-butyl group, a piperidine ring, and a fluorinated aromatic substituent. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Pharmaceutical Development

Tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate has shown promising biological activities, particularly as an inhibitor of heat shock proteins, which are implicated in cancer cell proliferation and survival. Studies indicate that derivatives of piperidine compounds can modulate the activity of these proteins, potentially leading to new treatments for drug-resistant tumors.

Interaction studies involving tert-butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate often focus on its binding affinity to target proteins, especially heat shock proteins. These studies utilize techniques such as:

- Binding assays

- Spectroscopic methods

- Computational modeling

Preliminary results suggest that modifications to the piperidine structure can significantly alter binding properties and biological efficacy.

Structural Similarity and Uniqueness

Several compounds share structural similarities with tert-butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate. Tert-butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate is unique due to its specific fluorinated aromatic substituent, which may enhance its biological activity compared to other similar compounds lacking this feature.

Structural and Chemical Information

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural feature is the 2-fluoro-4-methylbenzyl moiety. Analogues differ in the substituents on the benzyl group or the piperidine ring. Below is a comparative analysis:

Key Observations :

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) may slightly reduce yields compared to electron-donating groups (e.g., CH₃), as seen in the 84% yield for the 4-chloro derivative versus 95% for the 4-methyl analogue . The fluorine atom in the target compound likely moderates reactivity due to its electronegativity.

- Spectral Signatures : Aromatic proton signals in ¹H NMR vary with substituent position. For example, the 4-methylbenzyl derivative shows two doublets (δ 7.24–7.27), while the phenethyl analogue exhibits a singlet (δ 7.07) .

Biological Activity

Tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, characterized by a tert-butyl group, a piperidine ring, and a fluorinated aromatic substituent, may enhance its biological efficacy compared to other similar compounds.

Chemical Structure and Properties

The chemical formula for tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate is , with a molecular weight of approximately 281.35 g/mol. The presence of the fluorine atom is notable as it can significantly influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors associated with various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of heat shock proteins (HSPs), which play a crucial role in cancer cell proliferation and survival. By modulating these proteins, the compound could potentially provide therapeutic benefits in treating drug-resistant tumors.

In Vitro Studies

Research has shown that tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate exhibits significant biological activity in various assays:

- Inhibition of Heat Shock Proteins : Studies indicate that the compound can effectively inhibit HSPs, leading to reduced viability in cancer cell lines. This inhibition is critical for developing strategies against tumors that exhibit resistance to conventional therapies.

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated its ability to modulate inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Activity : Preliminary data suggests that similar piperidine derivatives possess antimicrobial properties against certain bacterial strains, indicating that tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate may also exhibit such activity .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Treatment : A study evaluating various piperidine derivatives found that those with structural modifications similar to tert-butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate exhibited enhanced cytotoxicity against resistant cancer cell lines. This suggests that further optimization could lead to effective new treatments for drug-resistant cancers .

- Inflammatory Disorders : Another investigation into piperidine analogs showed promising results in reducing inflammation markers in cell cultures treated with lipopolysaccharides (LPS). This positions the compound as a potential candidate for therapeutic development in inflammatory conditions .

Comparative Analysis

To better understand the unique properties of tert-butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-butyl 1-(2-chloro-4-methylbenzyl)piperidin-4-ylcarbamate | Chloro-substituted | Moderate HSP inhibition |

| tert-butyl 1-(2-bromo-4-methylbenzyl)piperidin-4-ylcarbamate | Bromo-substituted | Lower anti-inflammatory activity |

| tert-butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate | Fluoro-substituted | Enhanced HSP inhibition and anti-inflammatory effects |

The fluorinated variant shows superior biological activity compared to its chloro and bromo counterparts, highlighting the importance of substituent choice in drug design.

Q & A

Basic Research Question

- NMR Spectroscopy : H NMR confirms the presence of the Boc group (singlet at ~1.4 ppm for tert-butyl), piperidine protons (multiplet at 2.5–3.5 ppm), and aromatic protons from the benzyl group (doublets at 6.8–7.2 ppm). F NMR detects the fluorine atom at ~-115 ppm.

- Mass Spectrometry : HRMS (ESI+) provides exact mass confirmation (e.g., [M+H]⁺ expected for C₁₉H₂₈FN₂O₂).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98% by area normalization) .

How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Advanced Research Question

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoform expression. Validate targets using competitive binding assays with radiolabeled ligands.

- Metabolic Stability : Use liver microsome assays to compare metabolic degradation rates (e.g., human vs. rodent).

- Structural Analogues : Test fluorinated vs. non-fluorinated derivatives to isolate the fluorine’s role in activity. Cross-reference with crystallographic data (if available) to correlate binding modes .

What safety protocols are critical when handling tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate in the laboratory?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- First Aid : In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention.

- Waste Disposal : Collect organic waste in designated containers for incineration. Avoid aqueous disposal due to potential environmental persistence .

What strategies are recommended for optimizing the yield of the reductive amination step in the synthesis?

Advanced Research Question

- Catalyst Selection : Sodium triacetoxyborohydride (STAB) is superior to NaBH₃CN for imine reduction in polar aprotic solvents.

- Stoichiometry : Use a 1.2:1 molar ratio of aldehyde to 4-N-Boc-aminopiperidine to minimize unreacted starting material.

- Temperature : Maintain 0–5°C during aldehyde addition to suppress side reactions.

Typical yields improve from 65% to >85% with these adjustments .

How does the tert-butyl carbamate (Boc) group impact the compound’s solubility and bioavailability in pharmacological studies?

Advanced Research Question

- Solubility : The Boc group increases lipophilicity (logP ~2.5), reducing aqueous solubility. Use co-solvents like DMSO (≤10% v/v) for in vitro assays.

- Bioavailability : The Boc group is enzymatically cleaved in vivo, releasing the free amine. Compare pharmacokinetics (AUC, Cₘₐₓ) of Boc-protected vs. deprotected forms in rodent models.

- Prodrug Potential : The Boc group may enhance membrane permeability, making the compound a candidate for prodrug development .

What computational methods can predict the compound’s interaction with biological targets?

Advanced Research Question

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like GPCRs or kinases. Include fluorine-specific parameters (e.g., partial charge adjustments).

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess binding stability.

- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like molar refractivity and H-bond acceptor count .

How can regioselectivity be controlled during functionalization of the piperidine ring?

Advanced Research Question

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic attack to the 3-position.

- Catalytic Systems : Use Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline) for C–H activation at specific sites.

- Solvent Effects : Polar solvents (DMF, DMSO) favor nucleophilic substitution at the 4-position due to transition-state stabilization .

What are the best practices for storing this compound to ensure long-term stability?

Basic Research Question

- Conditions : Store at –20°C under inert gas (argon) in amber glass vials to prevent light-induced degradation.

- Stability Monitoring : Perform HPLC analysis every 6 months to detect hydrolysis of the Boc group (retention time shifts indicate degradation).

- Lyophilization : For long-term storage (>2 years), lyophilize the compound and seal under vacuum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.